molecular formula C10H11NO5 B1394080 2-(1,3-Dioxan-5-yloxy)isonicotinic acid CAS No. 1287217-28-0

2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Cat. No.: B1394080
CAS No.: 1287217-28-0
M. Wt: 225.2 g/mol
InChI Key: ZKGDGEQLPWVSHJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (isonicotinic acid) attached to a 1,3-dioxane ring through an oxygen atom . The exact 3D structure and conformation would require further computational or experimental analysis.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 485.0±45.0 °C, and its predicted density is 1.375±0.06 g/cm3 . Its pKa is predicted to be 3.91±0.10 .

Scientific Research Applications

1. Pro-chelator for Iron Sequestration

A study by Charkoudian, Pham, and Franz (2006) describes the development of a pro-chelating agent, BSIH, that interacts with iron only in the presence of hydrogen peroxide. This agent is designed to prevent the degradation caused by hydroxyl radicals generated from redox-active iron, suggesting potential applications in targeting specific pools of detrimental metal ions (Charkoudian, Pham, & Franz, 2006).

2. Synthesis of Nucleoside Analogues

Research by Cadet et al. (1998) focuses on the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes. These compounds have been prepared for potential use in medical applications, particularly as antiviral and anticancer agents (Cadet et al., 1998).

3. Development of Hemoglobin Allosteric Effectors

A study by Randad, Mahran, Mehanna, and Abraham (1991) explores the synthesis of compounds designed to decrease the oxygen affinity of human hemoglobin A. This research indicates potential clinical applications in areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

4. Creation of Heterometallic 3D-Network Solids

Cheng, Zheng, Ma, and Yang (2007) synthesized a series of heterometallic lanthanide(III)−copper(I) coordination polymers. These compounds represent a novel approach in creating heterometallic metal−organic frameworks with potential applications in material science and catalysis (Cheng et al., 2007).

5. Schiff Base Compounds for Crystallography

Research by Yang (2007) describes the synthesis of Schiff base compounds using isonicotinic acid. These compounds have been characterized for applications in crystallography and molecular structure analysis (Yang, 2007).

6. Antitubercular Action of Isonicotinic Acid Hydrazides

Isler, Gutmann, Straub, Fust, Böhni, and Studer (1955) synthesized isonicotinic acid hydrazides with various substitutions and tested them for antitubercular activity. This highlights the potential of these compounds in the treatment of tuberculosis (Isler et al., 1955).

Biochemical Analysis

Biochemical Properties

2-(1,3-Dioxan-5-yloxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for extended periods, allowing for prolonged exposure to cells. In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its activity and effects on cellular processes . Long-term exposure to this compound can result in sustained alterations in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while at higher doses, it can induce significant changes . For instance, high doses of the compound have been associated with toxic effects, such as liver damage or neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects . The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications. For instance, the compound’s ability to accumulate in certain tissues may enhance its efficacy in targeting specific diseases .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism . The subcellular localization of the compound can significantly impact its overall biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGDGEQLPWVSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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